2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic compound with the molecular formula C13H19NO4 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with ethyl 3-aminocrotonate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrrole-2,4-dicarboxylic acids.
Reduction: Pyrrole-2,4-dicarbinols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with distinct properties and uses.
Uniqueness
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDBZMSVLCBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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